(5Z,7E,9E,14Z,17Z)-icosapentaenoate

Description

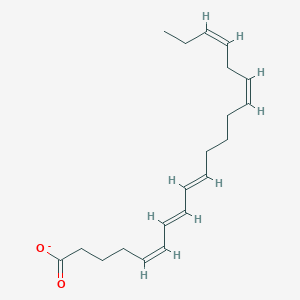

Structure

3D Structure

Properties

Molecular Formula |

C20H29O2- |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoate |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15- |

InChI Key |

XGTCGDUVXWLURC-FZNBEQTOSA-M |

Isomeric SMILES |

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-] |

Canonical SMILES |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-] |

Origin of Product |

United States |

Occurrence and Natural Distribution of 5z,7e,9e,14z,17z Icosapentaenoate

Isolation and Identification from Marine Algal Species

The discovery and characterization of (5Z,7E,9E,14Z,17Z)-icosapentaenoate have been primarily linked to marine algae, specifically from the division Rhodophyta (red algae).

Ptilota filicina as a Primary Biological Source

The temperate red marine alga, Ptilota filicina, stands out as the primary and first identified natural source of this compound. nih.govresearchgate.net Seminal research led to the successful isolation and structural elucidation of this novel fatty acid metabolite from this seaweed. nih.gov

The identification process involved detailed spectroscopic analysis of the methyl ester derivative of the compound. The structural determination was accomplished through the use of advanced analytical techniques, as detailed in the table below.

| Analytical Technique | Purpose in Identification |

| ¹H Nuclear Magnetic Resonance (NMR) | Determined the proton environment and connectivity within the molecule, revealing the specific stereochemistry of the double bonds. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Identified the carbon skeleton and the chemical shifts of each carbon atom, confirming the fatty acid structure. |

| 2D-NMR Analyses | Provided detailed correlation data between protons and carbons, confirming the overall structure and the precise location and configuration of the conjugated triene system. |

P. filicina also contains an enzyme, a polyenoic fatty acid isomerase, which is capable of converting the standard (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate into the conjugated this compound.

Exploration of Other Potential Natural Origins

Beyond Ptilota filicina, scientific investigations have identified at least one other marine alga as a natural source of this compound. Research on the temperate red marine alga Farlowia mollis also reported the presence of this specific conjugated icosapentaenoic acid. This finding suggests that the distribution of this compound, while seemingly specialized, may extend to other related species within the red algae. Further comprehensive screenings of diverse marine algal species could potentially unveil a wider distribution of this unique fatty acid.

Ecological and Biological Significance of its Presence in Specific Organisms

The precise ecological and biological roles of this compound in the organisms that synthesize it are still areas of active scientific inquiry. However, based on the broader understanding of related compounds and the producing organisms' environments, several hypotheses can be put forward.

Eicosanoids and other oxylipins, the larger class of molecules to which this compound belongs, are known to be involved in the innate immunity and defense mechanisms of marine red algae. It is plausible that this compound plays a role in protecting the algae from pathogens or other environmental threats.

Furthermore, the enzyme responsible for the biosynthesis of this conjugated fatty acid in Ptilota filicina is thought to potentially aid the alga in mitigating the harsh conditions of its intertidal habitat, which include stressors like direct sunlight, desiccation, and high temperatures. The conjugated double bond system may offer some form of protection against oxidative stress.

Biosynthesis and Enzymatic Transformation Pathways of 5z,7e,9e,14z,17z Icosapentaenoate

Characterization of Polyenoic Fatty Acid Isomerase (EC 5.3.3.13)

The biosynthesis of (5Z,7E,9E,14Z,17Z)-icosapentaenoate is catalyzed by a specific enzyme known as polyenoic fatty acid isomerase (PFI), classified under EC 5.3.3.13. wikipedia.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that transpose C=C bonds. wikipedia.org Its systematic name is (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate Delta8,11-Delta7,9-isomerase (trans-double-bond-forming). wikipedia.orgqmul.ac.uk This isomerase was first identified and characterized from the red marine alga Ptilota filicina. qmul.ac.uknih.gov It facilitates the conversion of fatty acids containing methylene-interrupted double bonds (skip dienes) into a conjugated triene structure. qmul.ac.ukexpasy.org

The core function of polyenoic fatty acid isomerase is the direct isomerization of its substrate, (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate (the common form of EPA), into this compound. wikipedia.org The reaction does not require molecular oxygen and is catalyzed by this single enzyme. nih.gov

Detailed mechanistic studies, using stereospecifically deuterium-labeled substrates like γ-linolenate, have elucidated key steps of the process. The enzyme intramolecularly transfers the pro-S hydrogen from the C-11 position to the C-13 position. nih.gov Concurrently, the pro-R hydrogen at the C-8 position is removed and released into the solvent. nih.gov Further experiments with arachidonate as the substrate demonstrated that the C-11 olefinic position is protonated by a proton sourced from the solvent. nih.gov This series of proton abstractions and additions results in the rearrangement of the double bonds from a methylene-interrupted system to a conjugated Z,E,E triene system. uniprot.org

The polyenoic fatty acid isomerase from Ptilota filicina has been purified and structurally characterized. The native enzyme's mass has been estimated to be between 125 kDa and 174 kDa. nih.govuky.edu It is believed to be composed of similar or identical subunits with a molecular weight of approximately 58 kDa. nih.gov

Genetic analysis has led to the isolation of cDNA clones that encode a 500-amino acid protein with a calculated molecular mass of 55.9 kDa. uky.edu The protein sequence suggests the presence of a 21-amino acid signal peptide that is cleaved off to form the mature enzyme. uky.edu Further analysis revealed that the native PFI is a glycoprotein and possesses a flavin-like chromophore, with a flavin-binding motif identified near the N-terminus of the mature protein. uky.edu Functionally, the enzyme is thought to play a role in a stress tolerance mechanism within the alga, possibly as a response to the harsh conditions of intertidal habitats, such as direct sunlight and desiccation. uniprot.org

Proposed Biogenetic Routes for Conjugated Triene Fatty Acid Formation in Algae

The formation of this compound in algae like Ptilota filicina is a specific modification of a pre-existing fatty acid. nih.gov The primary biogenetic event is the isomerization of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate (EPA). Therefore, the biosynthesis of the EPA precursor is the foundational route.

Microalgae utilize several pathways to synthesize EPA:

De Novo Fatty Acid Synthesis: The initial steps of fatty acid synthesis occur in the plastids. The process begins with the precursor acetyl-CoA, which is converted to malonyl-CoA. nih.gov A multi-subunit fatty acid synthase (FAS) complex then catalyzes a series of chain-elongation reactions, typically producing 16- or 18-carbon fatty acids. aocs.org

Aerobic Eukaryote Pathway: This pathway involves a sequence of desaturation and elongation reactions. It typically starts with alpha-linolenic acid (ALA, 18:3 n-3), which is converted to stearidonic acid (SDA, 18:4 n-3) by a Δ6 desaturase. SDA is then elongated to eicosatetraenoic acid (ETA, 20:4 n-3), and a final desaturation step by a Δ5 desaturase yields EPA (20:5 n-3). wikipedia.org

Polyketide Synthase (PKS) Pathway: Some marine microorganisms use an anaerobic PKS pathway. This route uses acetyl-CoA and malonyl-CoA as building blocks in a series of repetitive reduction, dehydration, and condensation reactions to construct the long-chain fatty acid. wikipedia.orgmdpi.com

Once (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate is synthesized through one of these primary routes, the polyenoic fatty acid isomerase acts upon it to produce the conjugated triene isomer, this compound.

Interrelationships with Other Lipid Metabolic Pathways

The isomerization that forms this compound is a specialized branch of the broader and more complex metabolism of its precursor, EPA.

(5Z,8Z,11Z,14Z,17Z)-icosapentaenoate (EPA) is a central molecule in lipid metabolism, serving as a precursor for a variety of signaling molecules. researchgate.net

Cyclooxygenase (COX) Pathway: EPA can be metabolized by COX enzymes to produce series-3 prostaglandins, such as prostaglandin E3 (PGE3). researchgate.net

Lipoxygenase (LOX) Pathway: Through the LOX pathway, EPA is converted into hydroxyeicosapentaenoic acids (HEPEs) and series-5 leukotrienes. researchgate.netnih.gov

Cytochrome P450 (CYP) Pathway: EPA can also be processed by CYP epoxygenases to form epoxyeicosatetraenoic acids (EEQs). researchgate.net

The conversion of EPA to this compound represents a distinct metabolic fate. Instead of being oxidized to form eicosanoids, the fatty acid undergoes an internal rearrangement of its double bonds. This isomerization pathway appears to be a specialized adaptation in certain organisms, such as the red alga Ptilota filicina, leading to a structurally unique fatty acid with different chemical properties than its precursor. nih.gov

The polyenoic fatty acid isomerase (PFI) from Ptilota filicina exhibits broad substrate specificity, acting on various polyunsaturated fatty acids that have methylene-interrupted double bonds. qmul.ac.ukexpasy.org However, its activity varies significantly depending on the substrate's structure.

Research has shown that the enzyme can process fatty acids such as arachidonic acid, γ-linolenate, and docosahexaenoic acid (DHA). nih.govnih.gov Despite this broad range, the enzyme displays the highest activity with (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate, which is considered its natural substrate. nih.gov Kinetic studies have provided quantitative insights into this specificity.

The table below summarizes the kinetic parameters of PFI with various substrates. Substrates with an omega-3 double bond, like EPA and DHA, show significantly lower Km values, indicating a higher binding affinity for the enzyme. nih.gov The enzyme is active over a broad pH range, with optimal performance observed below pH 6.0. nih.gov The lack of an ionizable carboxylate group, as in the substrate analog anandamide, results in a substantially lower maximal velocity (Vmax), highlighting the importance of this functional group for efficient catalysis. nih.gov These findings suggest that the enzyme orients the fatty acid substrate within its active site based on the methyl-terminus of the molecule. nih.gov

| Substrate | Km (μM) | Relative Vmax (%) | Vmax/Km |

|---|---|---|---|

| Docosahexaenoic acid (DHA) | 1.9 | - | - |

| (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoate (EPA) | 9.6 | 100 | 10.4 |

| Arachidonic acid | 29 | 88 | 3.0 |

| Adrenic acid | 32 | - | - |

| Anandamide | 36 | 12.5 | 0.35 |

| (5Z,8Z,11Z)-Eicosatrienoic acid | - | ~5 | - |

Metabolic Fate and Enzymatic Conversions of 5z,7e,9e,14z,17z Icosapentaenoate

Investigation of Further Enzymatic Processing of the Conjugated Triene Structure

The defining feature of (5Z,7E,9E,14Z,17Z)-icosapentaenoate is its conjugated triene system located at carbons 5, 7, and 9. This arrangement of alternating double and single bonds creates a unique electronic configuration that influences its susceptibility to enzymatic attack. Research into the metabolism of other conjugated fatty acids, such as conjugated linoleic acid (CLA), has shown that these molecules can undergo further desaturation and elongation reactions, all while retaining the conjugated double bond system nih.gov. It is plausible that this compound could be a substrate for the same elongase and desaturase enzymes that act on common dietary fatty acids.

Studies on conjugated α-linolenic acid (CLnA), which also contains a conjugated system, have demonstrated that it can be elongated and desaturated to produce longer-chain conjugated fatty acids nih.gov. For instance, the cis-9,trans-11,cis-15 18:3 isomer of CLnA is metabolized to a 22:6 conjugated isomer nih.gov. This suggests that the metabolic machinery of the cell can recognize and process fatty acids with conjugated double bonds. Therefore, it is hypothesized that this compound could be a precursor to a series of novel, elongated, and more unsaturated conjugated fatty acids. The stability and biological activity of these potential metabolites remain an open area for research.

Potential for Formation of Novel Oxygenated Metabolites

The presence of multiple double bonds, particularly the conjugated triene system, makes this compound a likely candidate for oxygenation by various enzymes. This process can lead to the formation of a diverse array of signaling molecules with potent biological activities.

Lipoxygenase-Mediated Transformations of this compound

Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into PUFAs, leading to the formation of hydroperoxy fatty acids. The substrate specificity of LOXs is determined by the position and geometry of the double bonds in the fatty acid chain. In the case of this compound, the conjugated triene system at C5-C9, as well as the isolated double bonds at C14 and C17, present multiple potential sites for LOX-mediated oxygenation.

Research on fatty acids with conjugated dienes has shown that lipoxygenases can act on these substrates. For example, the reaction of a lipoxygenase with a conjugated diene can result in the formation of a conjugated triene product nih.gov. This indicates that the conjugated system itself can be a target and can be extended through enzymatic action. It is therefore highly probable that various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) could oxygenate this compound at different positions, leading to a variety of novel hydroperoxy- and subsequently hydroxy-conjugated icosapentaenoates. The resulting metabolites, with their unique combination of a conjugated triene and a hydroxyl group, could possess distinct signaling properties compared to the oxygenated metabolites of more common fatty acids like arachidonic acid or eicosapentaenoic acid (EPA).

Epoxygenase and Peroxygenase Pathways on the Conjugated System

Cytochrome P450 (CYP) epoxygenases represent another major pathway for the oxidative metabolism of PUFAs. wikipedia.org These enzymes typically attack the double bonds of fatty acids to form epoxides, which can then be further metabolized to diols. The metabolism of arachidonic acid by CYP epoxygenases to form epoxyeicosatrienoic acids (EETs) is a well-studied example. wikipedia.org

Given the multiple double bonds in this compound, it is a plausible substrate for CYP epoxygenases. The enzyme could potentially form epoxides at the non-conjugated double bonds (C14-C15 and C17-C18) or, more uniquely, across the conjugated triene system. The electronic nature of the conjugated system might influence the regioselectivity and stereoselectivity of the epoxidation, potentially leading to the formation of novel epoxide isomers. These epoxides could then be hydrolyzed by soluble epoxide hydrolase to the corresponding diols, further diversifying the pool of potential metabolites. nih.govnih.gov

Peroxygenases, another class of oxidative enzymes, could also contribute to the metabolism of this conjugated fatty acid, although this area is less explored for fatty acids in mammalian systems.

Integration into Complex Lipid Species within Cellular Compartments

For this compound to exert sustained biological effects, it must be taken up by cells and incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides. This process is crucial for its storage, transport, and availability for subsequent metabolic conversions.

Studies on other conjugated fatty acids have demonstrated their efficient incorporation into cellular lipids. For instance, conjugated linoleic acid (CLA) has been shown to be incorporated into tricaprylin, a medium-chain triglyceride, through lipase-catalyzed interesterification dss.go.th. Similarly, conjugated α-linolenic acid (CLnA) and its metabolites have been found to accumulate in both neutral lipids and phospholipids in rats nih.gov.

The process of incorporation into triglycerides involves the activation of the fatty acid to its acyl-CoA derivative by acyl-CoA synthetases. Subsequently, glycerol-3-phosphate acyltransferase (GPAT) and other acyltransferases esterify the fatty acyl-CoA to the glycerol (B35011) backbone. basicmedicalkey.commhmedical.com It is expected that (5Z,7E,9E,14Z,17Z)-icosapentaenoyl-CoA would be a substrate for these enzymes, leading to its presence in triglycerides within lipid droplets.

Incorporation into phospholipids, the primary components of cellular membranes, follows a similar activation step to form the acyl-CoA. This activated fatty acid can then be incorporated into various phospholipid classes, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, through the action of specific acyltransferases. The presence of the conjugated triene system within the hydrophobic acyl chain of phospholipids could significantly alter the physical properties of the cell membrane, such as fluidity and lipid raft formation, thereby influencing the function of membrane-bound proteins.

The following table summarizes findings on the incorporation of various fatty acids into complex lipids, providing a basis for predicting the behavior of this compound.

| Fatty Acid | Complex Lipid | Organism/System | Key Finding | Reference |

| Conjugated Linoleic Acid (CLA) | Tricaprylin | In vitro enzymatic reaction | Lipase successfully incorporated CLA into the triglyceride structure. | dss.go.th |

| Conjugated α-Linolenic Acid (CLnA) | Neutral Lipids & Phospholipids | Rats | CLnA and its metabolites were found in liver and plasma neutral lipids and phospholipids. | nih.gov |

| Oleic Acid | Phospholipids | Chinese Hamster Ovary (CHO) cells | Overexpression of GPAT altered the incorporation of oleic acid into phospholipids. | unlp.edu.ar |

| Palmitic Acid & Oleic Acid | Phospholipids | Rat Lens | Limited incorporation of exogenous fatty acids into phospholipids was observed in the lens. | nih.gov |

Biological Roles and Mechanistic Insights of 5z,7e,9e,14z,17z Icosapentaenoate and Its Derivatives

Investigation of Novel Bioactive Eicosanoid Formation from the Conjugated Isomer

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids that play crucial roles in inflammation and other physiological processes. nih.govnih.gov The metabolism of the common non-conjugated EPA by enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) is well-documented, leading to the formation of various prostaglandins, leukotrienes, and other bioactive lipids. researchgate.netthemedicalbiochemistrypage.orgresearchgate.net However, the metabolic fate of the conjugated isomer (5Z,7E,9E,14Z,17Z)-icosapentaenoate is less understood. The presence of the conjugated triene system is expected to significantly alter its interaction with these enzymes, leading to the formation of novel eicosanoids with potentially unique biological activities.

Detailed research into the metabolism of this compound is still in its early stages. While the metabolism of non-conjugated EPA by COX, LOX, and CYP enzymes is known to produce a variety of hydroxylated and epoxidized metabolites, the specific structures of the downstream products derived from this conjugated isomer have not yet been fully elucidated in the scientific literature. nih.govresearchgate.netnih.gov The conjugated triene moiety is a key feature that would likely influence the enzymatic oxygenation, potentially leading to novel molecular structures. For instance, studies on the red alga Ptilota filicina, the natural source of this compound, have identified a novel isomerase that converts standard polyunsaturated fatty acids into conjugated forms, but further metabolism of these products within the alga or in other organisms is an area requiring more investigation. nih.gov

Initial studies have highlighted the potent biological activity of conjugated eicosapentaenoic acids (CEPAs). A mixture of CEPAs, including the (5Z,7E,9E,14Z,17Z)-isomer, has been shown to induce apoptosis in human colorectal adenocarcinoma cells, suggesting a potential role as an anti-cancer agent. nih.gov This cytotoxic effect was observed to be more potent than that of the non-conjugated EPA. nih.gov However, a detailed comparative analysis of the bioactivity of specific downstream metabolites of this compound versus the well-characterized metabolites of non-conjugated EPA (such as resolvins and prostaglandins) is not yet available. Such a comparison would be critical to understanding the unique therapeutic potential of this conjugated fatty acid.

Exploration of Receptor-Ligand Interactions Mediated by Conjugated Triene Metabolites

Eicosanoids typically exert their effects by binding to specific cell surface receptors, most of which are G-protein coupled receptors (GPCRs), or to nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov These interactions trigger intracellular signaling cascades that modulate cellular functions. While it is known that various fatty acids and their derivatives can act as ligands for these receptors, the specific receptor targets for this compound and its metabolites have not been definitively identified. nih.govmdpi.com The unique three-dimensional structure conferred by the conjugated triene system suggests that these molecules may exhibit different binding affinities and selectivities for known eicosanoid receptors or may interact with novel, yet to be identified, targets. Further research is needed to explore these potential receptor-ligand interactions to elucidate the molecular mechanisms underlying the observed bioactivities of this conjugated fatty acid.

Modulation of Cellular Signaling Pathways and Gene Expression by this compound

The induction of apoptosis in cancer cells by this compound points to its ability to profoundly modulate cellular signaling pathways and gene expression. nih.gov Non-conjugated EPA is known to influence a variety of signaling pathways, including those involved in inflammation and cell proliferation, often by competing with arachidonic acid for metabolism by COX and LOX enzymes. nih.govnih.gov It is plausible that the conjugated isomer exerts its effects through similar, yet distinct, mechanisms. For example, it could lead to the production of novel signaling molecules that activate or inhibit specific pathways, or it could directly interact with transcription factors to alter gene expression. However, comprehensive studies detailing the specific signaling cascades and the profile of genes regulated by this compound are currently lacking.

Role in Algal Physiology and Stress Response Mechanisms

(5Z,7E,9E,14Z,17Z)-Icosapentaenoic acid has been isolated from the temperate red marine alga Ptilota filicina. nih.gov The synthesis of this compound in the alga is catalyzed by a novel polyenoic fatty acid isomerase, which converts the common all-cis EPA into this conjugated form. nih.gov The physiological purpose of this conversion in the alga is an area of active research. One hypothesis is that the production of this conjugated fatty acid is part of a stress response mechanism. Polyunsaturated fatty acids are susceptible to damage from reactive oxygen species, a common consequence of environmental stress. nih.govqdu.edu.cn The formation of a conjugated system could potentially alter the fatty acid's susceptibility to oxidation or confer antioxidant properties, thereby protecting the algal cells from damage. Further investigation into the regulation of the isomerase enzyme and the accumulation of the conjugated fatty acid under different environmental conditions is needed to fully understand its role in algal physiology.

Future Research Directions and Emerging Paradigms in 5z,7e,9e,14z,17z Icosapentaenoate Research

Discovery of Additional Enzymes in Conjugated Fatty Acid Biosynthesis and Metabolism

The biosynthesis of standard EPA in many marine organisms and eukaryotes involves a series of desaturation and elongation reactions catalyzed by fatty acyl desaturases and elongases. wikipedia.org However, the formation of the conjugated triene system in (5Z,7E,9E,14Z,17Z)-icosapentaenoate likely involves a distinct or modified enzymatic pathway. While the enzymes responsible for creating conjugated linoleic acid (CLA) have been studied, the specific enzymes that produce this conjugated eicosapentaenoic acid (CEPA) isomer are yet to be fully characterized.

Future research will focus on identifying and characterizing novel enzymes, potentially isomerases or specialized desaturases, that can introduce the E,E,Z-conjugated double bond system into an EPA backbone or a precursor fatty acid. Understanding the metabolic fate of this compound is also crucial. Researchers will investigate how it is incorporated into complex lipids and subsequently metabolized, and whether it can be retro-converted to standard EPA or other bioactive lipids.

Identification of Specific Biological Receptors or Binding Partners for the Conjugated Triene Motif

A key question is whether the conjugated triene structure of this compound confers unique biological activities through interaction with specific cellular targets. While long-chain fatty acids, including standard EPA, are known to activate free fatty acid receptors like FFA1 and FFA4, it is plausible that the distinct geometry of the conjugated triene system allows for interaction with a different set of receptors or binding proteins. guidetopharmacology.org

Future investigations will aim to identify such specific binding partners. This could involve affinity chromatography, pull-down assays using derivatized forms of the molecule, and computational docking studies. Peroxisome proliferator-activated receptors (PPARs), which are known to bind various fatty acids and their derivatives, are prime candidates for investigation. nih.govwikipedia.org The discovery of a specific receptor would be a significant breakthrough, providing a mechanistic basis for the observed biological effects of this and other conjugated fatty acids. The enrichment of membrane lipids with polyunsaturated fatty acids is known to affect the function of membrane-associated proteins, suggesting another avenue for the biological effects of this conjugated fatty acid. nih.gov

Development of Advanced Lipidomics Approaches for Comprehensive Profiling of Conjugated Lipids

The study of this compound and other conjugated lipids necessitates sophisticated analytical techniques. nih.gov Lipidomics, the large-scale study of lipids, relies heavily on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC). riken.jpoup.com

Future efforts in this area will focus on developing more sensitive and specific lipidomics platforms to detect and quantify low-abundance conjugated fatty acid isomers in complex biological samples. oup.com This includes the refinement of LC methods for better separation of geometric isomers and the use of high-resolution MS and tandem MS (MS/MS) for unambiguous identification. creative-proteomics.com Derivatization techniques, which modify the fatty acid to enhance its detection by UV or fluorescence detectors, will also continue to be optimized to prevent isomerization of the conjugated double bonds during analysis. jafs.com.plresearchgate.net The creation of comprehensive spectral libraries for various conjugated lipid species will be essential for their accurate identification in untargeted lipidomics studies. riken.jp

Biotechnological Strategies for Enhanced Production or Derivatization of this compound

The natural sources of this compound are limited, making biotechnological production a promising alternative for obtaining larger quantities for research and potential applications. Once the key biosynthetic enzymes are identified (as discussed in 7.1), metabolic engineering strategies can be employed. This could involve introducing the relevant genes into microbial or algal hosts that are already efficient producers of fatty acids, such as Saccharomyces cerevisiae or various microalgae. frontiersin.orgnih.gov

Furthermore, chemical or enzymatic derivatization of the molecule could lead to compounds with enhanced stability, bioavailability, or specific biological activities. researchgate.net For instance, esterification to form ethyl esters, similar to icosapent ethyl (an ethyl ester of standard EPA), could be explored. nih.govnih.gov The development of efficient and stereoselective synthesis methods will also be crucial for producing specific isomers for biological testing. nih.govrsc.org

Evolutionary and Comparative Biochemical Studies of Conjugated Fatty Acid Pathways Across Organisms

Understanding the evolutionary origins and distribution of the biosynthetic pathways for conjugated fatty acids like this compound can provide valuable insights into their physiological roles. Comparative studies across different organisms, from bacteria to algae and potentially higher organisms, can reveal conserved enzymatic mechanisms and regulatory networks.

Future research in this area will involve genomic and transcriptomic analyses of organisms known to produce conjugated fatty acids to identify candidate genes for the biosynthetic enzymes. By comparing the genetic makeup and metabolic profiles of different species, researchers can trace the evolutionary history of these pathways and understand the selective pressures that led to their emergence. This comparative approach will not only broaden our fundamental knowledge of lipid biochemistry but may also uncover novel enzymes and pathways with biotechnological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.